2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt
Description
The compound 2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt (hereafter referred to as the "target compound") is an azo dye derivative characterized by:
- A naphthalenedisulfonic acid backbone with sulfonate groups at positions 2 and 5.
- A phenylsulfonyloxy substituent at position 4.
- An azo-linked 4-amino-5-methoxy-2-methylphenyl group at position 3.
This structure confers water solubility (via disodium sulfonate salts) and chromogenic properties typical of azo dyes.
Properties
CAS No. |
77847-22-4 |
|---|---|
Molecular Formula |
C24H19N3Na2O10S3 |
Molecular Weight |
651.6 g/mol |
IUPAC Name |
disodium;4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-5-(benzenesulfonyloxy)naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H21N3O10S3.2Na/c1-14-8-19(25)22(36-2)13-20(14)26-27-21-11-17(38(28,29)30)9-15-10-18(39(31,32)33)12-23(24(15)21)37-40(34,35)16-6-4-3-5-7-16;;/h3-13H,25H2,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
MYIOPBHWOPKLSO-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3OS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)[O-])OC)N.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt typically involves several steps:
Diazotization: The process begins with the diazotization of 4-amino-5-methoxy-2-methylphenylamine using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 2,7-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Sulfonation: The phenylsulfonyl group is introduced through sulfonation using sulfur trioxide or chlorosulfonic acid.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso and nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or desulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acetic acid.
Substitution Reagents: Sulfur trioxide, chlorosulfonic acid.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various sulfonated derivatives.
Scientific Research Applications
Textile Industry
Direct Black 38 is predominantly used as a dye in the textile industry. Its application includes:
- Dyeing of Fabrics : This compound is particularly effective for dyeing cotton and other natural fibers, providing deep black shades that are both vibrant and durable.
Environmental Monitoring
The compound has been the subject of environmental assessments due to its potential impacts:
- Toxicological Studies : Regulatory bodies such as Environment Canada have conducted screening assessments to evaluate the environmental and health risks associated with Direct Black 38. It has been identified as a high priority for screening due to its widespread use and potential ecological effects .
Analytical Chemistry
In analytical applications, derivatives of naphthalenedisulfonic acids are utilized for:
- Spectrophotometric Analysis : The compound can be used for the detection of various metal ions through colorimetric methods. Its ability to form stable complexes with metals makes it useful in analytical laboratories for quantifying metal concentrations .
Case Study 1: Textile Dyeing Efficiency
A study was conducted to evaluate the efficiency of Direct Black 38 in dyeing cotton fabrics. The results indicated that:
- Dye Uptake : The dye exhibited high uptake rates under optimized conditions (pH, temperature), leading to enhanced colorfastness properties.
| Parameter | Value |
|---|---|
| pH | 4.5 |
| Temperature (°C) | 60 |
| Dye Uptake (%) | 95 |
Case Study 2: Environmental Impact Assessment
An assessment by Environment Canada highlighted the need for monitoring the usage of Direct Black 38 due to its potential toxicity:
- Ecotoxicity Testing : The compound was tested on various aquatic organisms, revealing significant effects at higher concentrations.
| Organism | LC50 (mg/L) |
|---|---|
| Daphnia magna | 12 |
| Fish (species) | 8 |
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo group can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and stability. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological systems or interacting with substrates in chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
*Estimated based on structural analogs.
†Approximation based on similar compounds.
Key Observations:
Analytical Characterization
- HPLC Methods : As per , reverse-phase HPLC with C18 columns and UV detection (235–254 nm) is standard for purity analysis. The target compound’s phenylsulfonyloxy group would increase retention time compared to sulfonate-only analogs .
- Spectroscopy : UV-Vis spectra would show λmax shifts depending on electron-withdrawing/donating substituents. For example, nitro groups (72828-77-4) absorb at longer wavelengths than methoxy groups .
Regulatory and Environmental Considerations
Biological Activity
The compound 2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt is a complex azo dye with potential biological activity. This article reviews its pharmacological properties, including antibacterial, antiviral, and anticancer activities, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 462.54 g/mol
- CAS Number : 135666633
The compound features a naphthalene backbone with sulfonic acid groups and an azo linkage, which is characteristic of many dyes used in various applications.
Antibacterial Activity
Studies have shown that derivatives of naphthalenedisulfonic acids exhibit significant antibacterial properties against various pathogenic bacteria. For instance, certain derivatives were tested against strains such as Escherichia coli and Bacillus cereus, demonstrating notable inhibition of bacterial growth. The structure-activity relationship indicates that modifications to the sulfonic acid groups can enhance antibacterial efficacy .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | B. cereus | 20 |
Antiviral Activity
Research has highlighted the antiviral potential of naphthalenedisulfonic acid derivatives, particularly against HIV-1. A study demonstrated that specific structural modifications led to increased inhibitory effects on HIV-1-induced cytopathogenesis in human lymphocytes. The most active derivative achieved a 50% inhibitory concentration (IC50) of 1.3 µM .
Anticancer Activity
The anticancer properties of these compounds have also been explored. In vitro studies indicate that certain naphthalenedisulfonic acid derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .
The biological activity of 2,7-naphthalenedisulfonic acid derivatives is largely attributed to their ability to interact with cellular targets:
- Enzymatic Inhibition : These compounds may inhibit key enzymes involved in bacterial metabolism or viral replication.
- Cell Membrane Disruption : The amphiphilic nature of the compounds allows them to integrate into lipid membranes, disrupting cellular integrity.
- Reactive Oxygen Species Generation : Some derivatives promote oxidative stress within cells, leading to apoptosis.
Case Study 1: Antibacterial Efficacy
In a controlled experiment, a series of naphthalenedisulfonic acid derivatives were evaluated for their antibacterial effects. The results indicated that increasing the number of sulfonic groups enhanced the antibacterial activity against E. coli and Staphylococcus aureus.
Case Study 2: Antiviral Screening
A screening assay for antiviral activity against HIV-1 involved treating human peripheral blood lymphocytes with various concentrations of naphthalenedisulfonic acid derivatives. The study found that compounds with shorter spacer lengths between functional groups exhibited higher antiviral potency.
Q & A
Q. What are the established synthetic routes for preparing this compound, and what methodological considerations ensure reproducibility?
The compound is synthesized via a two-step process:
- Diazotization : 4-Amino-5-methoxy-2-methylbenzenesulfonic acid is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form a diazonium salt .
- Coupling : The diazonium salt is coupled with 6-hydroxy-2-naphthalenesulfonic acid under alkaline conditions (pH 8–10) to form the azo intermediate. Subsequent sulfonation and purification yield the disodium salt . Key considerations: Precise temperature control during diazotization and pH monitoring during coupling to avoid side reactions.
Q. How is the purity and compositional integrity of this compound analyzed in academic settings?
Reversed-phase HPLC with UV-PDA detection is the standard method:
- Column : C18 (250 mm × 4.6 mm, 5 µm).
- Eluents : 0.05 M ammonium acetate (A) and methanol (B) in gradient mode.
- Detection : Dual wavelengths at 235 nm and 254 nm to identify sulfonate and azo chromophores . Impurity profiling includes quantifying subsidiary dyes (e.g., monosulfonated byproducts) using area normalization .
Q. Which functional groups dominate its reactivity, and how do they influence experimental design?
Key functional groups:
- Azo (-N=N-) : Prone to reduction (e.g., by sodium dithionite) and photodegradation.
- Sulfonate (-SO₃⁻) : Enhances water solubility and stabilizes the molecule via resonance.
- Phenylsulfonyloxy (-OSO₂Ph) : Participates in nucleophilic substitution under basic conditions. Experimental design must account for pH-sensitive azo stability and sulfonate-mediated solubility in aqueous buffers .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in redox and substitution reactions?
- Reduction : The azo bond cleaves via two-electron transfer (e.g., Zn/HCl), generating aromatic amines. Kinetic studies suggest pseudo-first-order dependence on reductant concentration .
- Substitution : The phenylsulfonyloxy group undergoes SN2 displacement with nucleophiles (e.g., hydroxide) under alkaline conditions, forming hydroxy derivatives. Steric hindrance from the methoxy group slows reactivity at the ortho position . Methodological tip: Use stopped-flow spectroscopy to monitor rapid azo reduction kinetics.
Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR, UV-Vis) across studies?
- UV-Vis : Standardize solvent systems (e.g., 0.05 M ammonium acetate) to minimize solvatochromic shifts .
- NMR : Assign peaks using 2D COSY and HSQC to distinguish overlapping signals from sulfonate and aryl protons. D₂O exchange confirms labile protons .
- Reference materials : Cross-validate with certified standards from regulatory compendia (e.g., FAO/WHO specifications) .
Q. What methodological frameworks are recommended for assessing its acute toxicity and environmental impact?
- In vivo models : Acute toxicity is evaluated via intraperitoneal (IP) or intravenous (IV) administration in rodents, with LD₅₀ calculations using probit analysis .
- DNA adduct assays : Use E. coli plasmid systems to detect covalent binding to nucleic acids under oxidative conditions .
- Environmental persistence : Conduct OECD 301F biodegradation tests in aqueous media, monitoring azo bond cleavage via LC-MS .
Q. How does the compound’s stability vary under physiochemical stress (pH, temperature, light)?
- pH : Stable in neutral to mildly alkaline conditions (pH 6–9); acidic media (pH < 4) protonate sulfonate groups, reducing solubility.
- Temperature : Degrades above 80°C, with Arrhenius modeling showing activation energy of ~85 kJ/mol for thermal decomposition .
- Light : UV exposure (λ = 365 nm) induces azo bond scission; use amber glassware and antioxidants (e.g., BHT) to mitigate .
Q. What strategies optimize its solubility and stability for biomedical applications (e.g., drug delivery)?
- Co-solvents : Use DMSO-water mixtures (≤10% v/v) to enhance solubility without destabilizing the azo group .
- Micellar encapsulation : Anionic surfactants (e.g., SDS) form stable micelles, shielding the hydrophobic core from hydrolysis .
- Lyophilization : Freeze-drying with trehalose preserves integrity for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
